molecular formula C20H19F3N6O B5611670 4-(3-methyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine

4-(3-methyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine

Cat. No. B5611670
M. Wt: 416.4 g/mol
InChI Key: SRBUWORWJCQDSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(3-methyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine often involves multi-step reactions starting from basic heterocyclic amines and halogenated compounds. For example, pyrazolo[1,5-a]pyrimidines can be synthesized through the reaction of sodium salt of 3-hydroxy-1-(pyridin-2-yl)prop-2-en-1-one with different heterocyclic amines in piperidenium acetate (Mohamed et al., 2011). Such methods emphasize the versatility of pyrimidine derivatives and the complexity of synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is confirmed through various analytical techniques including elemental analysis, spectral data, and X-ray crystallography. These compounds often display a range of interactions and conformations due to the presence of multiple heterocycles and substituents (Abdelhamid et al., 2007).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines and their derivatives engage in a variety of chemical reactions, forming a wide array of compounds. These reactions include cyclocondensation, reductive alkylation, and reactions with acid hydrazides under microwave irradiation. Such reactions highlight the chemical versatility and reactivity of these compounds, making them suitable for the synthesis of a broad range of derivatives with potential biological activities (Deohate & Palaspagar, 2020).

Physical Properties Analysis

The physical properties, including solubility and crystalline structure, of pyrazolo[1,5-a]pyrimidine derivatives vary significantly based on their specific substituents and molecular structure. For instance, modifications at the N-1 position and the introduction of hydrophobic groups can significantly influence the water solubility and crystal packing of these compounds (Baraldi et al., 2012).

properties

IUPAC Name

[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N6O/c1-14-5-6-29(26-14)18-12-17(24-13-25-18)27-7-9-28(10-8-27)19(30)15-3-2-4-16(11-15)20(21,22)23/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBUWORWJCQDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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